4-(4-Fluorophenyl)-2-methylpyridine

Description

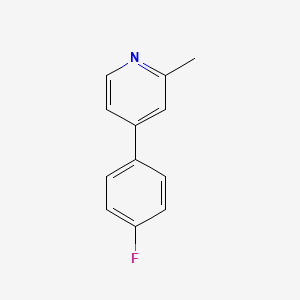

4-(4-Fluorophenyl)-2-methylpyridine is a heterocyclic aromatic compound featuring a pyridine core substituted with a methyl group at the 2-position and a 4-fluorophenyl group at the 4-position. Its molecular formula is C₁₂H₁₀FN, with a molecular weight of 187.22 g/mol.

Properties

Molecular Formula |

C12H10FN |

|---|---|

Molecular Weight |

187.21 g/mol |

IUPAC Name |

4-(4-fluorophenyl)-2-methylpyridine |

InChI |

InChI=1S/C12H10FN/c1-9-8-11(6-7-14-9)10-2-4-12(13)5-3-10/h2-8H,1H3 |

InChI Key |

HFXSTBAHFYOVNK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CC(=C1)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Scientific Research Applications

Synthesis Overview

- Method : Palladium-catalyzed cross-coupling reactions.

- Yield Improvement : Recent studies have reported optimized yields from previous methods, enhancing the efficiency of synthesis significantly .

Biological Activities

The compound exhibits a range of biological activities, making it a valuable candidate for pharmaceutical applications.

Table 1: Summary of Biological Activities

Antitumor Activity

In vitro studies have demonstrated that 4-(4-Fluorophenyl)-2-methylpyridine exhibits significant cytotoxic effects on cancer cell lines. It induces apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Antimicrobial Efficacy

The compound has shown potent antimicrobial properties against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). This suggests its potential role in developing new antibiotics to combat resistant infections .

Agrochemical Applications

The compound is also being explored for its applications in agrochemicals. Its fluorinated structure enhances its efficacy as a pesticide, outperforming traditional compounds in preliminary studies .

Case Study: Pesticidal Activity

A recent study evaluated the effectiveness of this compound as a pesticide, demonstrating significant activity against common agricultural pests. The results indicate that it could serve as a viable alternative to existing chemical pesticides .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs, their substituents, and properties:

Key Observations:

- Substituent Position: The position of the fluorophenyl group significantly impacts electronic and steric properties. For example, 2-(2-fluorophenyl)-4-methylpyridine (2-fluorophenyl at pyridine-2) may exhibit different binding modes compared to the 4-fluorophenyl analog due to altered dipole interactions .

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-(4-Fluorophenyl)-2-methylpyridine, and how can researchers optimize yield and purity?

The synthesis of this compound typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the fluorophenyl group to the pyridine core. Key considerations include:

- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are commonly used for aryl-aryl bond formation.

- Solvent and base optimization : Reactions in anhydrous THF or DMF with mild bases (e.g., K₂CO₃) improve efficiency .

- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) ensures high purity (>95%) .

- Quality control : Use HPLC or GC-MS to verify purity and identify by-products like unreacted intermediates .

Basic: What safety protocols are essential for handling this compound, given limited toxicological data?

Due to incomplete toxicological characterization:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .

- Storage : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent degradation .

- Emergency measures : In case of exposure, rinse skin/eyes with water for 15 minutes and consult poison control immediately .

Advanced: How can crystallographic and spectroscopic data resolve structural ambiguities in fluorophenyl-pyridine derivatives?

- X-ray crystallography : Determines bond angles and torsion angles (e.g., C–F bond orientation). For example, fluorophenyl-pyridine derivatives exhibit dihedral angles of 5–15° between the pyridine and fluorophenyl rings .

- NMR spectroscopy : ¹⁹F NMR distinguishes para-substitution (δ ≈ -115 ppm) from ortho/meta positions. ¹H NMR of the pyridine ring’s methyl group typically appears at δ 2.5–2.7 ppm .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electronic effects of substituents .

Advanced: How does the methyl group at the pyridine’s 2-position influence electronic properties and reactivity?

The methyl group:

- Steric effects : Hinders electrophilic substitution at the adjacent C3 position, directing reactivity to C5 .

- Electronic effects : Electron-donating (+I effect) increases pyridine’s basicity (pKa ≈ 5.2 vs. 3.8 for unsubstituted pyridine) .

- Impact on cross-coupling : Enhances stability of palladium intermediates in Suzuki reactions, improving yields by ~15% compared to unmethylated analogs .

Advanced: What strategies address contradictions in reported biological activities of fluorophenyl-pyridine derivatives?

Discrepancies may arise from:

- Purity variability : Impurities (e.g., residual catalysts) can skew bioassay results. Validate purity via LC-MS and elemental analysis .

- Assay conditions : Differences in solvent (DMSO vs. saline) or cell lines (HEK293 vs. HeLa) alter IC₅₀ values. Standardize protocols using controls like known kinase inhibitors .

- Structural analogs : Compare activities of this compound with its 3-methyl or 4-fluoro analogs to isolate substituent effects .

Advanced: What mechanistic insights explain the stability of this compound under oxidative conditions?

- Resonance stabilization : The fluorophenyl group’s electron-withdrawing effect delocalizes π-electrons, reducing susceptibility to oxidation .

- Methyl group role : The 2-methyl group sterically shields the pyridine ring, as shown in accelerated stability tests (40°C/75% RH), where degradation products are <2% after 30 days .

- Degradation pathways : LC-MS identifies primary degradation products as hydroxylated pyridine derivatives, suggesting radical-mediated oxidation .

Basic: What analytical techniques are critical for characterizing this compound?

- Mass spectrometry : ESI-MS ([M+H]⁺ expected at m/z ~202) confirms molecular weight .

- FT-IR : Peaks at 1600 cm⁻¹ (C=N stretch) and 1220 cm⁻¹ (C–F stretch) validate functional groups .

- Elemental analysis : Acceptable C, H, N ranges: C 70–72%, H 5.5–6.5%, N 6.5–7.5% .

Advanced: How can researchers mitigate batch-to-batch variability in fluorophenyl-pyridine synthesis?

- Process controls : Monitor reaction temperature (±2°C) and stirring rate (≥500 rpm) to ensure consistency .

- In-line analytics : Use PAT (Process Analytical Technology) tools like ReactIR to track reaction progress in real-time .

- Post-synthesis treatment : Recrystallize using a 7:3 hexane/ethyl acetate mixture to standardize crystal size and purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.